N-cyclobutyl-N-methylcarbamoyl chloride
CAS No.: 1383546-58-4
Cat. No.: VC5616705
Molecular Formula: C6H10ClNO
Molecular Weight: 147.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1383546-58-4 |
|---|---|
| Molecular Formula | C6H10ClNO |
| Molecular Weight | 147.6 |
| IUPAC Name | N-cyclobutyl-N-methylcarbamoyl chloride |
| Standard InChI | InChI=1S/C6H10ClNO/c1-8(6(7)9)5-3-2-4-5/h5H,2-4H2,1H3 |
| Standard InChI Key | XEGKZCVQLPQMTK-UHFFFAOYSA-N |
| SMILES | CN(C1CCC1)C(=O)Cl |
Introduction
Structural and Molecular Characteristics
N-Cyclobutyl-N-methylcarbamoyl chloride belongs to the class of N,N-disubstituted carbamoyl chlorides, distinguished by its bicyclic and alkyl substituents. The molecular structure (Fig. 1) features a planar carbamoyl chloride moiety (–N(C)(O)Cl) linked to a cyclobutane ring and a methyl group. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀ClNO |
| Molecular Weight | 147.60 g/mol |
| SMILES | CN(C1CCC1)C(=O)Cl |
| InChIKey | XEGKZCVQLPQMTK-UHFFFAOYSA-N |
| Predicted Collision Cross Section (Ų) | 127.3 ([M+H]⁺) |
The cyclobutyl group introduces steric strain due to its non-planar geometry, which influences reactivity in nucleophilic substitution reactions. The methyl group enhances solubility in non-polar solvents, while the electron-withdrawing chlorine atom activates the carbonyl carbon for attack by nucleophiles such as amines or alcohols .
Synthesis and Manufacturing Methods
Traditional Phosgenation Route
Historically, N-cyclobutyl-N-methylcarbamoyl chloride was synthesized via phosgenation of N-cyclobutyl-N-methylamine. This method involves reacting the secondary amine with phosgene (COCl₂) under controlled conditions:
While effective, this approach faces criticism due to phosgene’s extreme toxicity and corrosivity, necessitating specialized equipment and stringent safety protocols .
Non-Phosgene Alternative
A patent-pending method (WO2007048642A1) offers a safer alternative using carbon dioxide, trimethylsilyl chloride (TMSCl), and thionyl chloride (SOCl₂) . The reaction proceeds in three steps:
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Carbamate Formation:
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Silylation:
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Halogenation:
This method operates at mild temperatures (0–25°C) and avoids phosgene, reducing environmental and safety risks . Pilot-scale yields exceed 85%, with purity >95% after aqueous workup .
Physicochemical Properties
N-Cyclobutyl-N-methylcarbamoyl chloride is a colorless to pale yellow liquid at room temperature. Key properties include:
| Property | Value |
|---|---|
| Boiling Point | 180–185°C (estimated) |
| Density | 1.18 g/cm³ (predicted) |
| Solubility | Miscible with THF, DCM; insoluble in water |
| Stability | Hydrolyzes in aqueous media; store under inert gas |
The compound’s instability in water necessitates anhydrous handling. Hydrolysis yields N-cyclobutyl-N-methylamine and carbon dioxide:
Reactivity and Mechanistic Insights
The electrophilic carbonyl carbon undergoes nucleophilic acyl substitution (Fig. 2). For example, reaction with amines proceeds via a tetrahedral intermediate:
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Nucleophilic Attack: Amine attacks the carbonyl carbon, forming a tetrahedral intermediate.
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Chloride Departure: The chloride ion leaves, regenerating the carbonyl group.
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Proton Transfer: A proton shifts to form the final amide.
This mechanism underpins its utility in synthesizing ureas (via reaction with amines) and esters (with alcohols) . The cyclobutyl group’s steric bulk can modulate reaction rates, favoring less hindered nucleophiles.
Applications in Organic Synthesis
Friedel-Crafts Acylation
N-Cyclobutyl-N-methylcarbamoyl chloride serves as an acylating agent in Friedel-Crafts reactions, introducing carbamoyl groups into aromatic rings. For example, reacting with benzene under AlCl₃ catalysis yields N-cyclobutyl-N-methylbenzamide :
Urea and Carbamate Synthesis
Reaction with primary amines produces unsymmetrical ureas, valuable in pharmaceutical chemistry:
Similarly, alcohols yield carbamate esters, used as protecting groups or prodrugs .
Future Directions
Research opportunities include:
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Catalytic Asymmetric Reactions: Leveraging the cyclobutyl group’s chirality for enantioselective synthesis.
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Polymer Chemistry: Incorporating carbamoyl chloride motifs into functionalized polymers.
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Green Chemistry: Optimizing solvent-free or catalytic synthesis routes.
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